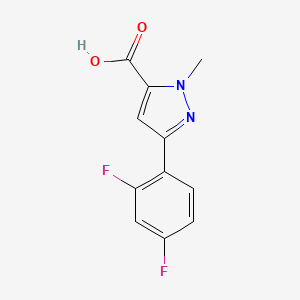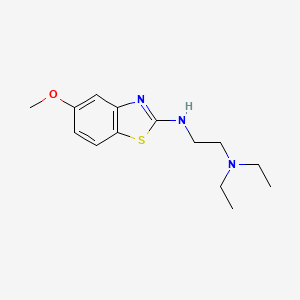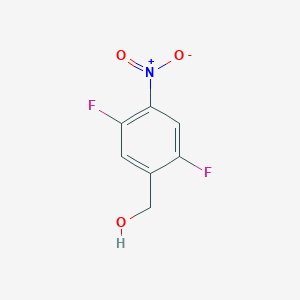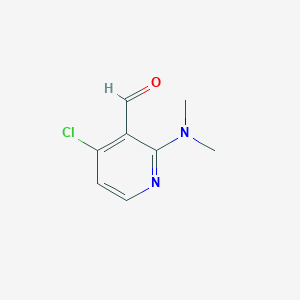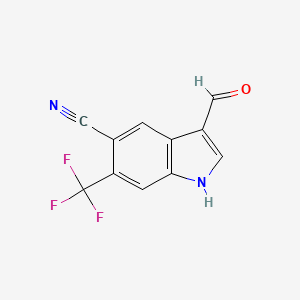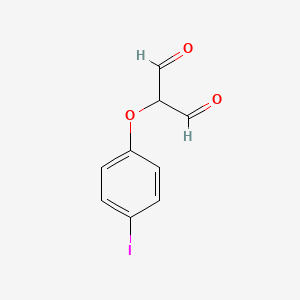
2-(4-Iodophenoxy)malonaldehyde
Overview
Description
Synthesis Analysis
The synthesis of malonaldehyde, a class to which 2-(4-Iodophenoxy)malonaldehyde belongs, involves a two-step process . In the first step, malonaldehyde sodium salt is obtained by 1,1,3,3-tetramethoxypropane acidic hydrolysis and purified by recrystallization in methanol/ether . In the second step, malonaldehyde is synthesized by reaction between malonaldehyde sodium salt and gaseous hydrochloric acid dissolved in ether at −40 °C .Molecular Structure Analysis
The molecular formula of this compound is C9H7IO3 . It belongs to the class of 1,3-dicarbonyl compounds . These are carbonyl compounds with the generic formula O=C®C(H)C(R’)=O, where R and R’ can be any group .Chemical Reactions Analysis
Malondialdehyde, a class to which this compound belongs, is an end-product of lipid peroxidation and a side product of thromboxane A2 synthesis . Its high reactivity and toxicity underline the fact that this molecule is more than “just” a biomarker .Mechanism of Action
Target of Action
2-(4-Iodophenoxy)malonaldehyde, also known as 2-(4-Iodophenoxy)malondialdehyde, is a chemical compound that belongs to the class of malonaldehydes
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, higher oxygen tensions in the atmosphere brought about new opportunities for the diversification of complex life forms based on aerobic metabolism . .
Biochemical Analysis
Biochemical Properties
2-(4-Iodophenoxy)malonaldehyde plays a significant role in biochemical reactions, particularly in the context of lipid peroxidation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aldehyde dehydrogenase (ALDH), which oxidizes this compound to its corresponding carboxylic acid, thereby controlling its levels within the cell . This interaction is crucial for maintaining cellular homeostasis and preventing potential damage caused by the accumulation of aldehydes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in neuronal cells, leading to mitochondrial dysfunction and contributing to neurodegenerative processes . Additionally, this compound can alter protein structures through oxidation, impacting protein degradation and cellular stability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to proteins and enzymes, leading to their oxidation and subsequent functional alterations . This compound can inhibit certain enzymes involved in cellular metabolism, thereby affecting metabolic pathways and cellular energy production. Additionally, it can modulate gene expression by inducing oxidative stress and activating redox-sensitive transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without causing significant harm . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular apoptosis. These adverse effects highlight the importance of carefully controlling the dosage in experimental studies to avoid potential harm to the subjects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to aldehyde detoxification and redox regulation. It interacts with enzymes such as ALDH and glutathione-dependent detoxification systems to mitigate its toxic effects. These interactions help maintain cellular redox balance and prevent the accumulation of harmful aldehyde intermediates. Additionally, this compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The distribution of this compound can affect its biochemical activity and influence its interactions with target biomolecules. Understanding the transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and for exerting its biochemical effects. Studying the subcellular distribution of this compound provides insights into its role in cellular processes and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-iodophenoxy)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO3/c10-7-1-3-8(4-2-7)13-9(5-11)6-12/h1-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOQONYSKPXZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C=O)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-22-1 | |
| Record name | 2-(4-iodophenoxy)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


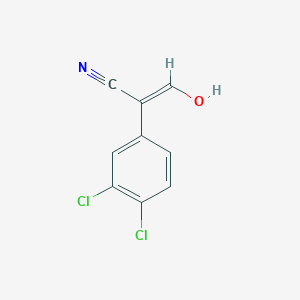
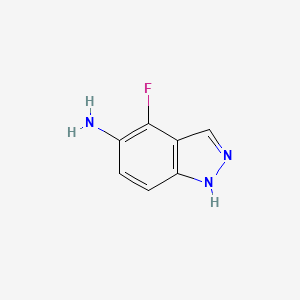
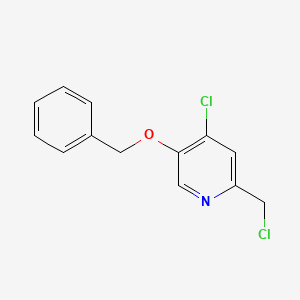
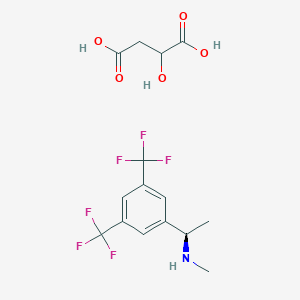
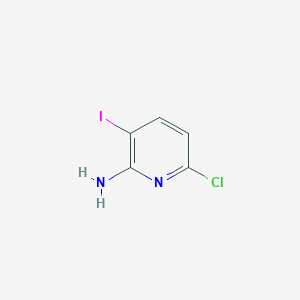
![2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1388420.png)
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1388421.png)
![3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride](/img/structure/B1388422.png)
![1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide](/img/structure/B1388423.png)
